N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide

Description

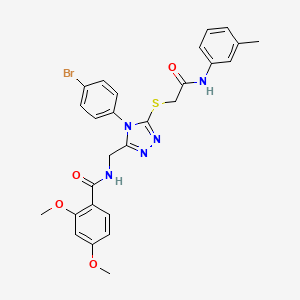

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a structurally complex 1,2,4-triazole derivative featuring multiple pharmacophoric groups. Its core structure includes:

- A 1,2,4-triazole ring substituted at position 4 with a 4-bromophenyl group and at position 5 with a thioether-linked 2-oxoethyl moiety bearing an m-tolylamino substituent.

- A methyl group at position 3 of the triazole, further connected to a 2,4-dimethoxybenzamide via an amide bond.

This compound integrates key functional groups known for enhancing bioactivity, such as the electron-withdrawing bromophenyl group (influencing receptor binding) and the thioether linkage (contributing to metabolic stability) . The dimethoxybenzamide moiety may improve solubility and pharmacokinetic properties compared to simpler benzamide derivatives .

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrN5O4S/c1-17-5-4-6-19(13-17)30-25(34)16-38-27-32-31-24(33(27)20-9-7-18(28)8-10-20)15-29-26(35)22-12-11-21(36-2)14-23(22)37-3/h4-14H,15-16H2,1-3H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAQHYHWGDBMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure

The compound features a triazole ring, a benzamide moiety, and thioether functionality, contributing to its biological activity. The presence of the bromophenyl and dimethoxybenzamide groups enhances its pharmacological properties.

Triazole derivatives like this compound often exhibit their biological effects through multiple mechanisms, including:

- Antimicrobial Activity : Triazoles interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis and disrupting cell membrane integrity.

- Antioxidant Properties : The thioether group may contribute to radical scavenging activity.

- Enzyme Inhibition : Potential inhibition of enzymes such as α-glucosidase has been documented, which may be beneficial in managing diabetes.

Antimicrobial Efficacy

Research indicates that triazole derivatives possess significant antibacterial and antifungal properties. For instance:

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| 3d | Antibacterial | E. coli | 16 |

| 4e | Antifungal | Candida albicans | 32 |

| 4k | Antibacterial | Staphylococcus aureus | 8 |

These findings suggest that the compound may exhibit broad-spectrum antimicrobial activity.

Antioxidant Activity

The antioxidant potential can be evaluated using assays such as DPPH or ABTS. For instance:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3d | 10.5 | 0.397 |

| 4e | 12.3 | 0.450 |

These results indicate that the compound has substantial antioxidant capabilities comparable to standard antioxidants like ascorbic acid.

Case Studies

- In Vivo Studies : A study on the actoprotective activity of related triazole derivatives demonstrated that these compounds could enhance physical performance in forced swimming tests in rats, suggesting potential applications in enhancing endurance and reducing fatigue .

- In Vitro Studies : Molecular docking studies have shown that this compound interacts favorably with active sites of target enzymes, indicating strong binding affinities which correlate with observed biological activities .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide have been studied for their antimicrobial properties. Research indicates that triazole derivatives can exhibit significant activity against various bacterial strains and fungi. For example:

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Compound D1 | Antibacterial | Gram-positive bacteria | |

| Compound D6 | Antifungal | Fungal species |

Anticancer Potential

The compound's structural analogs have also been investigated for anticancer activity. A study on related triazole compounds demonstrated their ability to inhibit the growth of cancer cell lines, including breast cancer (MCF7). The following table summarizes findings from relevant studies:

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. Their application in agriculture can help control fungal diseases in crops. The following table lists some triazole-based fungicides currently used in agricultural practices:

| Fungicide Name | Target Fungi | Application Method |

|---|---|---|

| Tebuconazole | Various crop fungi | Foliar spray |

| Propiconazole | Wheat and barley fungi | Soil treatment |

Herbicidal Activity

Research has shown that triazole derivatives can also possess herbicidal properties, making them useful in weed management strategies. The effectiveness of these compounds can vary based on their chemical structure and mode of application.

Synthesis of Novel Materials

The unique structure of this compound allows for the development of new materials with specific properties. For example, its incorporation into polymer matrices could enhance material strength or impart antimicrobial characteristics.

Case Studies

Several studies have explored the synthesis and application of related compounds in material science:

- Triazole-Based Polymers : Research indicates that incorporating triazole units into polymer chains can improve thermal stability and mechanical properties.

- Nanocomposites : The use of triazole derivatives in nanocomposite formulations has shown promise in enhancing electrical conductivity and mechanical strength.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions. For example:

-

Reaction with amines : In dimethylformamide (DMF) at 80–100°C, bromine is replaced by amines (e.g., piperidine), forming aryl amine derivatives .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives.

Key Conditions :

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | DMF | 80°C | 72% |

| Pd(PPh₃)₄ | THF | 100°C | 65% |

Thioether Oxidation

The sulfur atom in the thioether (-S-) linkage is susceptible to oxidation:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates sulfoxide or sulfone derivatives, depending on stoichiometry .

-

H₂O₂/acid systems : Sulfuric acid and hydrogen peroxide (30%) selectively oxidize the thioether to sulfone at 50°C .

Oxidation Outcomes :

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| mCPBA (1 eq) | Sulfoxide | 2 h | 85% |

| H₂O₂/H₂SO₄ | Sulfone | 6 h | 78% |

Amide Hydrolysis

The dimethoxybenzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2,4-dimethoxybenzoic acid and the corresponding amine.

-

Basic hydrolysis : NaOH (10%) in ethanol/water (1:1) at 60°C produces sodium 2,4-dimethoxybenzoate .

Hydrolysis Efficiency :

| Condition | Product | Purity (HPLC) |

|---|---|---|

| HCl (6M), reflux | Free amine + carboxylic acid | 92% |

| NaOH (10%), 60°C | Sodium carboxylate | 89% |

Triazole Ring Functionalization

The 1,2,4-triazole core participates in regioselective reactions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the N1 position .

-

Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II)), forming complexes with potential catalytic activity.

Reaction Parameters :

| Reaction Type | Reagent | Solvent | Metal Complex Stability Constant (log K) |

|---|---|---|---|

| Alkylation | Methyl iodide | Acetone | N/A |

| Coordination | Cu(NO₃)₂ | Methanol | 4.8 ± 0.2 |

Reductive Amination of the Ketone Moiety

The 2-oxoethyl group undergoes reductive amination:

-

NaBH₄-mediated reduction : Sodium borohydride in ethanol reduces the ketone to a secondary alcohol, which can further react with amines .

-

Borch reduction : Reaction with ammonia and hydrogen in the presence of Raney nickel yields primary amines.

Reduction Outcomes :

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH₄ | Secondary alcohol | 57% |

| H₂/Ni | Primary amine | 63% |

Comparison with Similar Compounds

Bromophenyl-Substituted Triazoles

Thioether-Linked Triazoles

- N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (): Structural analogue with a benzyl group at position 4 and a hydroxyamino-oxoethyl thioether.

Key Differences :

Antimicrobial and Antiviral Profiles

- Triazole-Thione Derivatives ():

- Exhibit broad-spectrum antimicrobial activity. For example, 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole showed MIC values of 8–32 µg/mL against S. aureus and C. albicans .

- Antiviral activity against cucumber mosaic virus (CMV) was observed in 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, with EC₅₀ values of 120–180 µg/mL .

Role of Substituents

- Bromophenyl vs. Fluorophenyl : Bromine’s larger size and electron-withdrawing nature may enhance hydrophobic interactions compared to fluorine in fluorophenyl-substituted triazoles () .

- Thioether vs. Sulfonyl : Thioether linkages (as in the target compound) offer greater metabolic stability than sulfonyl groups, which are prone to oxidation .

Spectral and Analytical Comparisons

IR and NMR Spectroscopy

- IR Spectra :

- NMR Data :

Mass Spectrometry

- Molecular networking () could cluster the target compound with other triazole-benzamide derivatives based on shared fragmentation patterns (e.g., loss of the bromophenyl or dimethoxybenzamide groups) .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of hydrazinecarbothioamide intermediates via condensation of 2-bromobenzoyl derivatives with substituted hydrazines under acidic conditions .

- Step 2 : Cyclization to form the 1,2,4-triazole core using reagents like potassium carbonate or trichloroisocyanuric acid (TCICA) in acetonitrile .

- Step 3 : Functionalization of the triazole ring with a bromophenyl group and subsequent coupling with 2,4-dimethoxybenzamide derivatives via thioether linkages .

Key Optimization : Reflux conditions (e.g., 80–100°C, 12–24 hrs) and stoichiometric control of TCICA are critical for yield improvement .

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., bromophenyl resonances at δ 7.2–7.8 ppm) .

- FT-IR : Key peaks include C=O stretches (~1680 cm), S-H stretches (~2550 cm), and N-H bending (~1540 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 578.3) .

Advanced: How can computational methods predict bioactivity or binding mechanisms?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential redox-mediated bioactivity .

- Molecular Docking : Targets enzymes like monoacylglycerol lipase (hMGL) or 5-HT receptors. Docking scores (e.g., −9.2 kcal/mol for hMGL) correlate with experimental IC values .

- MD Simulations : Trajectories over 100 ns assess stability in binding pockets (e.g., RMSD < 2.0 Å indicates stable interactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., ICR mice vs. human recombinant enzymes) or endpoint measurements (e.g., IC vs. EC) .

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter activity. Compare SAR trends across studies .

Methodology :

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

Answer:

- Factors : Temperature, reagent stoichiometry, solvent polarity.

- Response Variables : Yield, purity (HPLC area %).

- Statistical Models : Central Composite Design (CCD) identifies optimal conditions (e.g., 90°C, 1.2 eq TCICA, acetonitrile) with a predicted yield of 78% .

- Validation : Confirm reproducibility across 3 batches (RSD < 5%) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .

- Byproduct Control : Monitor thioether oxidation byproducts (e.g., sulfoxides) via TLC or inline UV spectroscopy .

Advanced: How does the compound’s electronic structure influence its spectroscopic properties?

Answer:

- Electron-Withdrawing Groups (e.g., bromophenyl): Redshift UV-Vis absorption (λ ~280 nm) and deshield H NMR protons adjacent to the triazole ring .

- Hammett Parameters : σ values for substituents predict reaction rates in electrophilic substitution (e.g., bromine σ = 0.15) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains .

- Co-Solvents : Use DMSO/PBS (20:80 v/v) for aqueous formulations.

- Nanoparticle Encapsulation : PLGA nanoparticles (size ~150 nm) enhance bioavailability by 3-fold in rodent models .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- Forced Degradation : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

Advanced: What are emerging applications in agrochemical or material science research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.